

# physical and chemical properties of Methyl 3-amino-2-bromobenzoate

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## Compound of Interest

Compound Name: Methyl 3-amino-2-bromobenzoate

Cat. No.: B033773

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## An In-depth Technical Guide to Methyl 3-amino-2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Methyl 3-amino-2-bromobenzoate**, a key intermediate in pharmaceutical synthesis. This document details its characteristics, experimental protocols for its synthesis and analysis, and its role in the development of novel therapeutics, particularly as a precursor to Indoleamine 2,3-dioxygenase (IDO) inhibitors.

## Core Physical and Chemical Properties

**Methyl 3-amino-2-bromobenzoate** is an aromatic ester characterized by the presence of an amino group and a bromine atom on the benzene ring. These functional groups contribute to its specific reactivity and utility in organic synthesis.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>	[1]
Molecular Weight	230.06 g/mol	[1]
Appearance	Clear, bright orange to amber liquid	[1]
Density	1.583 g/mL at 25 °C	[1]
Boiling Point	314.1 ± 22.0 °C at 760 mmHg (Predicted)	[1]
Flash Point	>110 °C	[1]
Refractive Index	n <sub>20</sub> /D 1.601	[1]
CAS Number	106896-48-4	[1]

## Spectroscopic Data

While specific, comprehensive spectral data for **Methyl 3-amino-2-bromobenzoate** is not readily available in the public domain, the following represents typical expected values based on its structure and data from analogous compounds.

**<sup>1</sup>H-NMR (Proton Nuclear Magnetic Resonance):** A <sup>1</sup>H-NMR spectrum would be expected to show signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons. The chemical shifts and coupling constants would be influenced by the positions of the substituents on the aromatic ring.

**<sup>13</sup>C-NMR (Carbon-13 Nuclear Magnetic Resonance):** The <sup>13</sup>C-NMR spectrum would display distinct peaks for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

**IR (Infrared) Spectroscopy:** The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak ( $M^+$ ) and a characteristic isotopic pattern due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group ( $-\text{OCH}_3$ ) or the entire carbomethoxy group ( $-\text{COOCH}_3$ ).

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of **Methyl 3-amino-2-bromobenzoate**, based on standard organic chemistry techniques.

### Synthesis of Methyl 3-amino-2-bromobenzoate

A plausible synthetic route involves the esterification of 3-amino-2-bromobenzoic acid.

Materials:

- 3-amino-2-bromobenzoic acid
- Methanol ( $\text{MeOH}$ ), anhydrous
- Thionyl chloride ( $\text{SOCl}_2$ ) or a strong acid catalyst (e.g.,  $\text{H}_2\text{SO}_4$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Ethyl acetate ( $\text{EtOAc}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-2-bromobenzoic acid (1 equivalent) in anhydrous methanol.
- Cool the solution to  $0\text{ }^\circ\text{C}$  in an ice bath.
- Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred solution.
- After the addition is complete, remove the ice bath and heat the mixture to reflux for 24 hours.

- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
- Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude **Methyl 3-amino-2-bromobenzoate**.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

## Characterization Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Analysis: Process the spectra to determine chemical shifts ( $\delta$ ) in ppm, coupling constants (J) in Hz, and integration values.

### Infrared (IR) Spectroscopy:

- Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

- **Data Analysis:** Identify the characteristic absorption bands for the functional groups present in the molecule.

#### Mass Spectrometry (MS):

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** Introduce the sample into the mass spectrometer (e.g., using an electrospray ionization (ESI) or electron ionization (EI) source) and acquire the mass spectrum.
- **Data Analysis:** Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

## Reactivity, Stability, and Safety

**Reactivity:** The chemical reactivity of **Methyl 3-amino-2-bromobenzoate** is dictated by its three primary functional groups. The amino group can undergo diazotization and subsequent reactions, as well as acylation. The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

**Stability and Storage:** **Methyl 3-amino-2-bromobenzoate** is a relatively stable compound under normal laboratory conditions.<sup>[1]</sup> However, to maintain its purity, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).<sup>[1]</sup> It is advisable to protect it from light and moisture.

#### Safety and Handling:

- **Hazard Statements:** May cause skin irritation, serious eye irritation, and respiratory irritation.
- **Precautionary Statements:** Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If swallowed, call a poison center or doctor if you feel unwell.

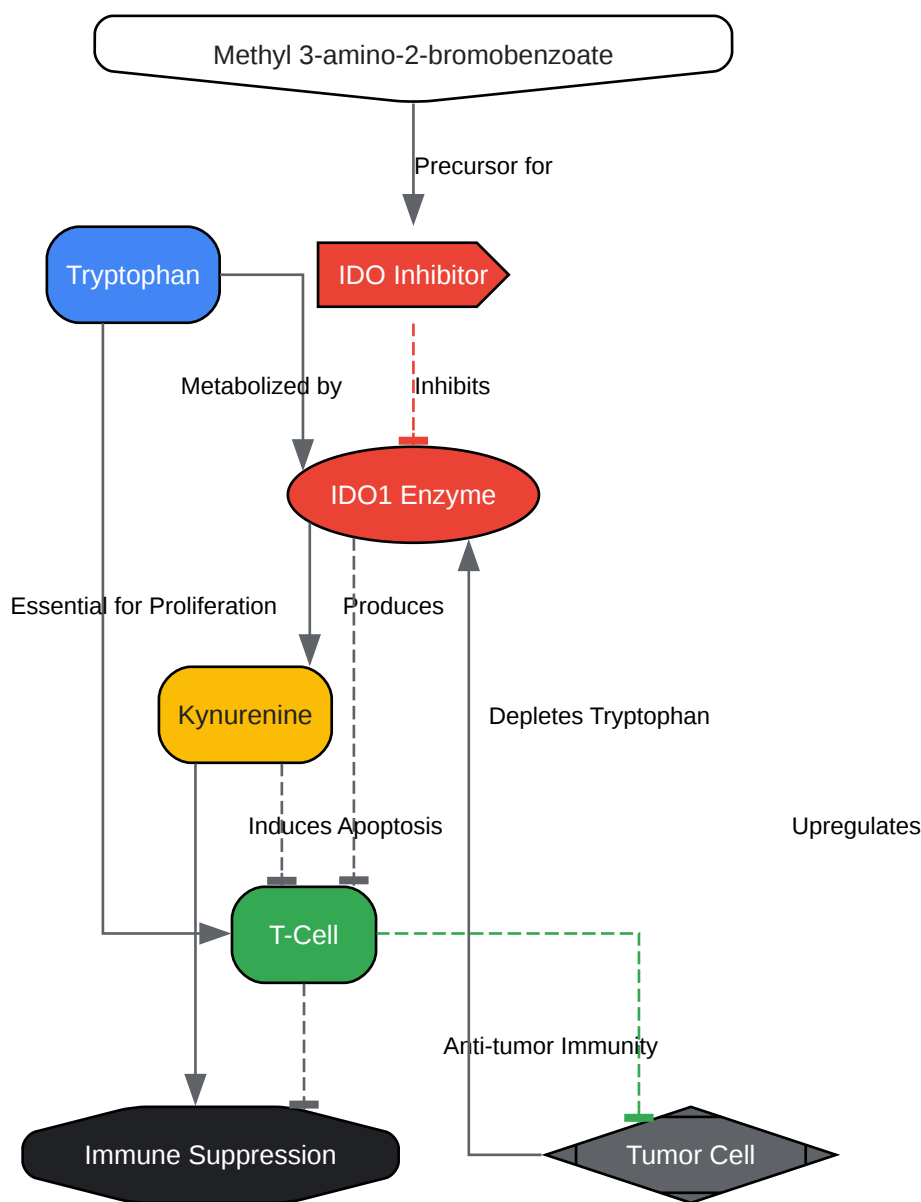
## Role in Drug Development: Targeting the IDO Pathway

**Methyl 3-amino-2-bromobenzoate** is a valuable building block in the synthesis of pharmaceutical compounds, most notably inhibitors of Indoleamine 2,3-dioxygenase (IDO).<sup>[1]</sup> IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism.<sup>[2][3][4]</sup> In the context of cancer, the upregulation of IDO in tumor cells and the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function.<sup>[5][6]</sup> This creates an immunosuppressive environment that allows tumors to evade the host's immune system.<sup>[3]</sup>

By inhibiting the IDO enzyme, the immunosuppressive effects can be reversed, thereby restoring T-cell function and enhancing anti-tumor immunity.<sup>[6]</sup> Consequently, IDO inhibitors are a promising class of cancer immunotherapeutics. The unique substitution pattern of **Methyl 3-amino-2-bromobenzoate** makes it an ideal starting material for the construction of the complex heterocyclic scaffolds found in many potent IDO inhibitors.

## Visualizations

### Indoleamine 2,3-dioxygenase (IDO) Signaling Pathway in Cancer Immunology



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Caption: IDO pathway in cancer and the role of its inhibitors.

## General Synthetic Workflow for Methyl 3-amino-2-bromobenzoate



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Caption: Synthetic workflow for **Methyl 3-amino-2-bromobenzoate**.

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